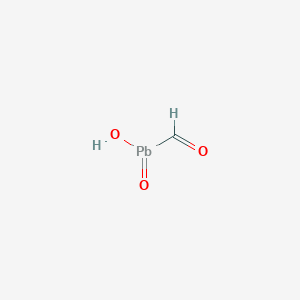
Formyl-hydroxy-oxolead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formyl-hydroxy-oxolead is a unique organolead compound characterized by the presence of formyl and hydroxy functional groups attached to an oxolead core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formyl-hydroxy-oxolead can be synthesized through several methods, including:
Direct Formylation: This involves the reaction of lead oxides with formylating agents such as formic acid or formyl chloride under controlled conditions.
Hydroxy Substitution: Lead compounds with hydroxy groups can be reacted with formylating agents to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound typically involves:
Batch Processing: Utilizing large reactors where lead oxides are treated with formylating agents under specific temperature and pressure conditions.
Continuous Flow Systems: These systems allow for the continuous production of this compound by maintaining a steady flow of reactants and products, optimizing yield and efficiency.
Analyse Des Réactions Chimiques
Formyl-hydroxy-oxolead undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Formyl-hydroxy-oxolead has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of lead-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of formyl-hydroxy-oxolead involves:
Molecular Targets: The formyl and hydroxy groups can interact with various molecular targets, including enzymes and receptors, potentially altering their activity.
Pathways Involved: The compound can participate in redox reactions, substitution reactions, and other chemical processes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Formyl-hydroxy-oxolead can be compared with other similar compounds, such as:
Formyl-hydroxy-oxotin: Similar in structure but contains tin instead of lead.
Formyl-hydroxy-oxogermanium: Contains germanium instead of lead.
Formyl-hydroxy-oxosilicon: Contains silicon instead of lead.
Uniqueness:
Lead Core: The presence of lead in this compound imparts unique chemical properties, including higher density and specific reactivity patterns compared to its tin, germanium, and silicon analogs.
This compound stands out due to its unique combination of formyl and hydroxy groups attached to a lead core, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
formyl-hydroxy-oxolead |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHO.H2O.O.Pb/c1-2;;;/h1H;1H2;;/q;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXGIGLKUZJBCZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[Pb](=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O3Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
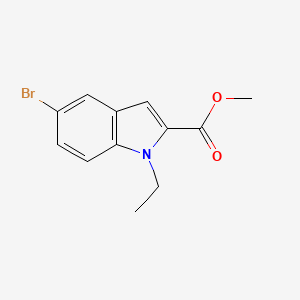
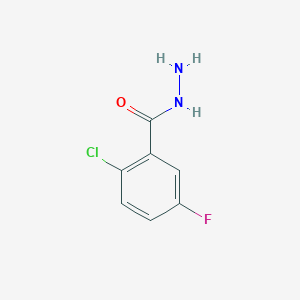
![4-[3,4-Dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanehydrazide](/img/structure/B8139522.png)
![TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE](/img/structure/B8139525.png)
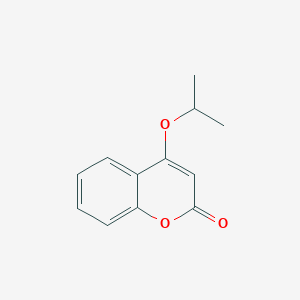
![Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate](/img/structure/B8139532.png)
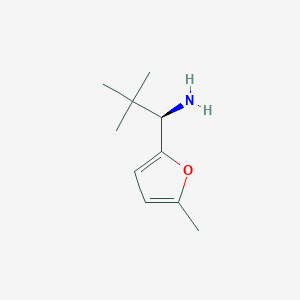
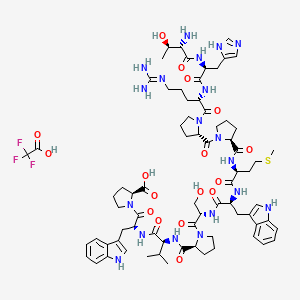
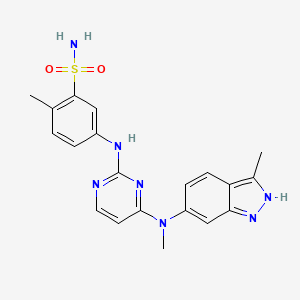
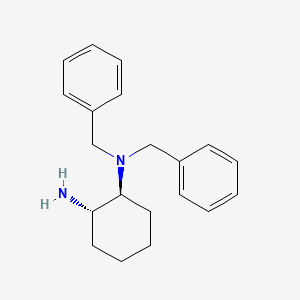
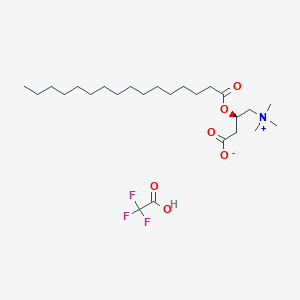
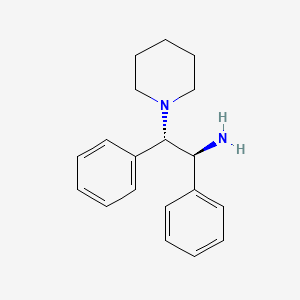
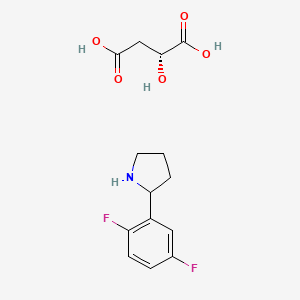
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/structure/B8139608.png)
